6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

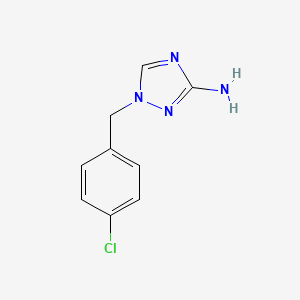

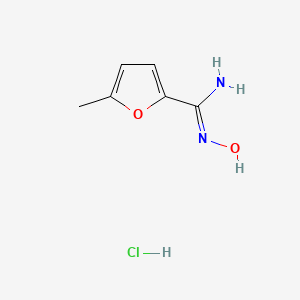

“6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” is a compound that contains an imidazole ring and a chromen-2-one structure . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” would include an imidazole ring attached to a chromen-2-one structure . Imidazole is a five-membered ring that contains two nitrogen atoms . Chromen-2-one is a structure that includes a benzene ring fused to a heterocyclic pyran ring .Scientific Research Applications

Synthesis Methodologies

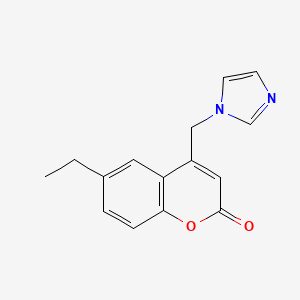

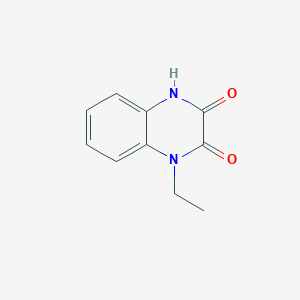

Researchers have developed various synthesis methodologies for derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" and related compounds. For instance, Yu et al. (2014) described a regioselective synthesis method for 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives. This method involves reacting 4-chloro-3-formylcoumarin and HKAs in ethanol catalyzed by triethylamine, showcasing the protocol's advantages in terms of convenience, short reaction times, and green solvent use (Fuchao Yu et al., 2014). Similarly, Ghorbani et al. (2015) synthesized 2-amino-4H-chromene derivatives using an ionic liquid as a catalyst, demonstrating the protocol's efficiency and reusability (M. Ghorbani et al., 2015).

Catalytic Roles and Chemical Reactions

N-heterocyclic carbenes, which include imidazole derivatives, have been highlighted for their efficiency in catalyzing transesterification and acylation reactions. Grasa et al. (2003) demonstrated that imidazol-2-ylidenes can efficiently mediate the acylation of alcohols with enol acetates at room temperature (G. Grasa et al., 2003). This catalytic property underscores the potential applications of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" derivatives in synthesizing various organic compounds.

Potential Applications in Various Fields

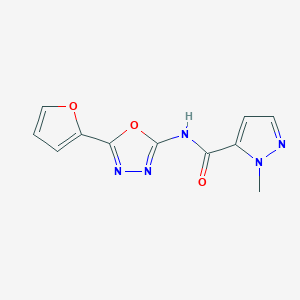

The derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" exhibit potential applications in several areas, including materials science and medicinal chemistry. For example, Kenchappa et al. (2017) synthesized coumarin derivatives with potential antioxidant and antihyperglycemic properties, indicating their relevance in developing therapeutic agents (R. Kenchappa et al., 2017). Furthermore, the study by Sashidhara et al. (2016) on coumarin–imidazo[1,2-a]pyridine derivatives against cancer-induced osteoporosis illustrates the compound's significance in addressing complex health issues (K. Sashidhara et al., 2016).

properties

IUPAC Name |

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERVDHZPPKWVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)

![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)